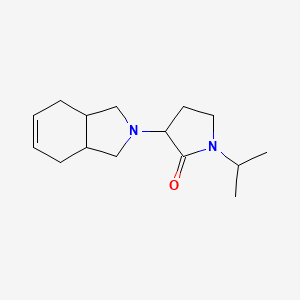![molecular formula C12H14ClNO2S B7585313 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide, also known as CTHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CTHB is a member of the benzamide family and is a white crystalline powder.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins. It has also been found to modulate the immune system and reduce inflammation in the body. Further research is needed to fully understand the mechanism of action of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has also been shown to have neuroprotective effects and may help prevent the development of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide in lab experiments is its high purity. This ensures that the results obtained from experiments are accurate and reliable. However, one limitation of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide. One area of interest is its potential as a treatment for neurological disorders. Further research is needed to fully understand the mechanism of action of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide and its effects on the brain. Another area of interest is its anti-cancer properties. Studies have shown that 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide inhibits the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, the development of new synthesis methods for 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide may improve its solubility and make it easier to administer in lab experiments.
Synthesis Methods
The synthesis of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxythiolane in the presence of a base. The resulting product is then purified through recrystallization. This method has been used successfully in several studies, and the purity of the resulting compound is high.
Scientific Research Applications
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has been found to have potential applications in several scientific fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has also been found to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-10-3-1-2-9(6-10)11(15)14-7-12(16)4-5-17-8-12/h1-3,6,16H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNDROAKOYMUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)




![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)